molecular formula C6H10O2 B14917906 (S)-1-Methoxy-2-methylbut-3-yn-2-ol

(S)-1-Methoxy-2-methylbut-3-yn-2-ol

Cat. No.: B14917906
M. Wt: 114.14 g/mol
InChI Key: JEBUUQLXYVZBJV-LURJTMIESA-N
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Description

Stereocontrol and Enantioselectivity in Modern Chemical Synthesis

The synthesis of single enantiomers of chiral molecules, a process known as asymmetric synthesis, is a central theme in modern organic chemistry. nih.gov Living systems are exquisitely sensitive to chirality, with enzymes and receptors often interacting with only one of a pair of enantiomers. Consequently, the biological activity of a chiral drug can reside in a single enantiomer, while the other may be inactive or even detrimental. This necessitates synthetic strategies that can selectively produce the desired stereoisomer in high enantiomeric purity. nih.gov Key strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, and the deployment of molecules from the "chiral pool." researchgate.net

The Significance of Propargylic Alcohols as Versatile Chiral Scaffolds

Propargylic alcohols, compounds containing a hydroxyl group adjacent to a carbon-carbon triple bond, are highly prized building blocks in organic synthesis. nih.gov Their utility stems from the rich chemistry of the alkyne and alcohol functionalities, which can be transformed into a wide array of other functional groups. The synthesis of chiral propargylic alcohols, in particular, provides access to enantiomerically enriched intermediates that are precursors to a multitude of complex natural products and medicinally important compounds. nih.govuni.lu The development of catalytic asymmetric methods for the synthesis of these alcohols has been a significant area of research, enabling access to these valuable scaffolds with high levels of enantioselectivity. nih.gov

Positioning of (S)-1-Methoxy-2-methylbut-3-yn-2-ol within Contemporary Chiral Pool Strategies and Methodological Development

This compound represents a sophisticated evolution within the realm of chiral building blocks. While the traditional chiral pool consists of naturally occurring enantiopure compounds like amino acids and sugars, the development of synthetic methods to access non-natural chiral building blocks has greatly expanded the scope of this strategy. This compound, with its specific arrangement of functional groups, is not a readily available natural product but can be synthesized enantioselectively.

Its strategic value lies in the combination of a terminal alkyne, a tertiary alcohol, and a stereocenter bearing a methoxy (B1213986) group. The terminal alkyne is a versatile handle for various coupling reactions, such as the Sonogashira coupling, allowing for the facile introduction of aryl or vinyl substituents. The tertiary alcohol can be further functionalized or can play a crucial role in directing subsequent stereoselective transformations. The methoxy group can influence the reactivity and conformational preferences of the molecule, potentially leading to enhanced stereochemical control in subsequent reactions.

The enantioselective synthesis of this building block can be envisioned through the asymmetric addition of a suitable organometallic reagent to a methoxy-containing ketone or via kinetic resolution of the corresponding racemic alcohol. While specific industrial-scale syntheses of this compound are not extensively documented in publicly available literature, the methodologies for creating similar chiral tertiary propargylic alcohols are well-established.

The application of this compound as a chiral building block is anticipated in the synthesis of complex targets where the introduction of a stereogenic quaternary center bearing a methoxy group is a key strategic element. Its structural motifs are found in various biologically active molecules, and its use can significantly streamline synthetic routes by providing a pre-functionalized, enantiopure starting material.

Chemical and Physical Properties of 1-Methoxy-2-methylbut-3-yn-2-ol (B42799)

PropertyValue
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
AppearanceClear colorless to yellow oil
Boiling Point58-59 °C at 19 Torr
Density~0.990 g/cm³
pKa~12.53 (Predicted)
SolubilitySoluble in chloroform (B151607) and methanol (B129727)

Note: Some properties are for the racemic mixture and are sourced from various chemical suppliers.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(2S)-1-methoxy-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C6H10O2/c1-4-6(2,7)5-8-3/h1,7H,5H2,2-3H3/t6-/m0/s1

InChI Key

JEBUUQLXYVZBJV-LURJTMIESA-N

Isomeric SMILES

C[C@@](COC)(C#C)O

Canonical SMILES

CC(COC)(C#C)O

Origin of Product

United States

Advanced Synthetic Methodologies for the Enantioselective Preparation of S 1 Methoxy 2 Methylbut 3 Yn 2 Ol

Asymmetric Catalysis in the Construction of the Chiral Propargylic Alcohol Moiety

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is the most elegant and atom-economical approach to chiral molecules. The core of synthesizing (S)-1-Methoxy-2-methylbut-3-yn-2-ol via this method involves the enantioselective addition of an acetylene (B1199291) nucleophile to the prochiral ketone, methoxyacetone (B41198). This can be achieved using metal-based catalysts, organocatalysts, or enzymes.

The metal-catalyzed asymmetric alkynylation of carbonyl compounds is a highly developed and reliable method for constructing chiral propargylic alcohols. Various transition metal complexes have been shown to effectively catalyze the addition of terminal alkynes to ketones with high enantioselectivity. In the context of synthesizing this compound, this involves the reaction of an organometallic acetylide with methoxyacetone.

Key to this approach is the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the alkyne to one of the two enantiotopic faces of the ketone. Zinc, nickel, copper, and indium catalysts are commonly employed. organic-chemistry.orgnih.govacs.orgnih.gov For instance, catalyst systems based on Zn(OTf)₂ and a chiral amino alcohol ligand like (+)-N-methylephedrine have proven effective for the addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org Similarly, nickel-catalyzed cross-coupling reactions using chiral Pybox ligands can achieve stereoconvergent synthesis from racemic starting materials. nih.gov

The general reaction is as follows:

Methoxyacetone + Ethynylmetal Reagent --(Chiral Metal Catalyst)--> this compound

The effectiveness of these systems is highly dependent on the choice of metal, ligand, and reaction conditions. Below is a table summarizing representative findings for analogous metal-catalyzed asymmetric alkynylation reactions.

Table 1: Representative Metal-Catalyzed Asymmetric Alkynylation of Ketones

Catalyst System Ligand Substrate Example Alkyne Yield (%) ee (%) Reference
Zn(OTf)₂ (+)-N-Methylephedrine Acetophenone Phenylacetylene 85 99 organic-chemistry.org
NiCl₂·glyme Pybox Racemic propargylic halide Arylzinc 84 91 nih.gov
In(III)/BINOL (R)-BINOL Various Aldehydes Terminal Alkynes ~95 >90 organic-chemistry.org

Note: This table presents data for model reactions analogous to the synthesis of the target compound.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations, offering advantages in terms of cost, stability, and reduced toxicity compared to metal catalysts. beilstein-journals.org For the synthesis of chiral propargylic alcohols, organocatalysts typically activate the ketone or the alkyne nucleophile. Chiral amines, such as proline and its derivatives, can react with the ketone (methoxyacetone) to form a chiral enamine or iminium ion, which is then attacked by the alkyne.

Another strategy involves the use of chiral Lewis base catalysts, such as biisoquinoline N,N'-dioxides, which can activate trichlorosilyl-alkynes for enantioselective addition to carbonyls. beilstein-journals.org Cooperative catalysis, which combines an organocatalyst with a metal or a Brønsted acid, has also emerged as a powerful tool. rsc.org For example, a system using a prolinol ether, a copper salt, and benzoic acid can achieve high diastereo- and enantioselectivity in couplings of aldehydes and ynals. rsc.org While direct, highly enantioselective organocatalytic additions to simple ketones like methoxyacetone remain challenging, the field is rapidly advancing.

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity. For the synthesis of chiral alcohols, oxidoreductase enzymes are particularly useful. A potential biocatalytic route to this compound could involve the asymmetric reduction of the corresponding prochiral ketone, 1-methoxy-2-methylbut-3-yn-2-one. A ketone reductase enzyme, selected through screening or created via directed evolution, could reduce the carbonyl group with high enantioselectivity to furnish the desired (S)-alcohol.

Alternatively, transaminase enzymes have been successfully used to synthesize the structurally related compound (S)-methoxyisopropylamine from methoxyacetone. chimia.chresearchgate.net This demonstrates the feasibility of using enzymes that recognize methoxyacetone as a substrate. A similar biocatalytic approach, perhaps using a different class of enzyme, could be envisioned for the target propargylic alcohol. Chemo-enzymatic routes, which combine traditional chemical synthesis with enzymatic steps, are also powerful. For instance, a lipase-mediated Baeyer-Villiger oxidation has been used as a key step in the synthesis of other chiral building blocks like (S)-3-(oxiran-2-yl)propanoates. mdpi.com

Chiral Auxiliary-Mediated Syntheses of this compound

In a chiral auxiliary-based synthesis, a prochiral substrate is covalently bonded to an enantiopure molecule (the auxiliary), which directs the stereochemistry of a subsequent reaction. After the new stereocenter is formed, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com

For the synthesis of this compound, this strategy is less direct than catalytic methods. One hypothetical approach could involve modifying a precursor to methoxyacetone. For example, a chiral auxiliary like a (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone could be used to direct the stereoselective introduction of the methoxymethyl group. A more common application involves the diastereoselective alkylation of enolates derived from amides of chiral auxiliaries. For instance, pseudoephedrine can be used as a chiral auxiliary to form a chiral amide. Deprotonation followed by reaction with an electrophile proceeds with high diastereoselectivity due to steric hindrance from the auxiliary's structure. wikipedia.org While not a direct route to a tertiary alcohol, these principles illustrate the power of auxiliaries in controlling stereochemistry.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Stereocontrol Mechanism Reference
Evans' Oxazolidinones Aldol, Alkylation, Acylation Reactions Forms a chiral enolate that is shielded on one face. sigmaaldrich.com
Pseudoephedrine Alkylation of Carboxylic Acids Forms a chiral amide; the enolate chelates to lithium and is attacked from the less hindered face. wikipedia.org
Camphorsultam Diels-Alder, Alkylation Reactions Steric blocking of one face of the attached prochiral group. sigmaaldrich.com

Diastereoselective Routes Utilizing Pre-Existing Chiral Centers

This strategy relies on a stereocenter already present in the starting material to control the formation of a new chiral center. The synthesis is designed so that the desired diastereomer is the major product, a phenomenon described by models such as Cram's rule. For the synthesis of this compound, this would require a starting material that already contains a chiral center and can be converted into the target molecule.

For example, one could envision a synthetic route starting from a chiral, non-racemic α-hydroxy acid. Conversion of this acid to a suitable ketone precursor where the original stereocenter is positioned to influence the addition of an acetylide would be a potential, albeit multi-step, diastereoselective approach. The efficiency of such a route depends on the degree of stereochemical communication between the existing center and the reacting center, which is often influenced by chelation or steric effects. In intramolecular cyclizations, for example, a pre-existing stereocenter on an alkyl chain can dictate the stereochemical outcome during the formation of a new ring and its substituents with high selectivity. nih.gov

Methodological Advancements in Reaction Optimization for Stereocontrol

Achieving high levels of stereocontrol in any of the aforementioned synthetic methods requires careful optimization of reaction parameters. The enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction can be highly sensitive to subtle changes in the reaction environment. Key factors that are commonly optimized include the catalyst structure, solvent, temperature, and reaction time.

Catalyst and Ligand: In metal-catalyzed reactions, the structure of the chiral ligand is paramount. Fine-tuning the steric and electronic properties of the ligand can dramatically improve enantioselectivity.

Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of the catalyst and reactants, influencing the geometry of the transition state. For instance, using a THF/hexanes solvent mixture can sometimes improve yields in alkyllithium cyclizations by reducing side reactions. nih.gov

Temperature: Asymmetric reactions are often run at low temperatures to enhance selectivity, as the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy.

Concentration and Addition Rate: In some cases, slow addition of one reagent can prevent side reactions or maintain a low concentration of a key intermediate, leading to higher selectivity. organic-chemistry.org

The systematic variation of these parameters is crucial for developing a robust and highly stereoselective process for the synthesis of this compound.

Table 3: Example of Reaction Optimization for Stereocontrol

Entry Variable Changed Condition Yield (%) ee (%)
1 Base Case Toluene, 25°C, 12h 75 80
2 Temperature Toluene, 0°C, 24h 72 92
3 Temperature Toluene, -20°C, 48h 68 97
4 Solvent THF, 0°C, 24h 80 85

Note: This table presents hypothetical data to illustrate the principles of reaction optimization.

Mechanistic Studies and Reaction Pathways Involving S 1 Methoxy 2 Methylbut 3 Yn 2 Ol

Investigations into the Reactivity of the Propargylic Alcohol and Methoxy (B1213986) Functionalities

The propargylic alcohol and methoxy functionalities are the primary sites of reactivity in (S)-1-Methoxy-2-methylbut-3-yn-2-ol, aside from the alkyne itself.

The tertiary propargylic alcohol can readily undergo reactions typical of this functional group. A prominent example is the Nicholas reaction , where the alkyne moiety is complexed with dicobalt octacarbonyl. wikipedia.orgnrochemistry.com Subsequent treatment with a Lewis acid or a strong protic acid facilitates the departure of the hydroxyl group to form a highly stabilized propargylic cation. wikipedia.orgnih.govyoutube.com This cobalt-stabilized cation is remarkably stable due to the delocalization of the positive charge onto the Co₂(CO)₆ moiety. wikipedia.org The planar nature of the resulting sp²-hybridized carbocation intermediate, however, implies that a subsequent nucleophilic attack would likely lead to a racemic mixture of products, thereby losing the initial stereochemical information of the (S)-center. lumenlearning.com

The hydroxyl group can also serve as a directing group or be derivatized to modulate the reactivity of the molecule. For instance, protection of the alcohol as an ether or ester is often a prerequisite for other transformations, such as the Pauson-Khand reaction, to prevent undesired side reactions. acs.orgnih.gov

The methoxy group, being an ether, is generally stable under neutral and basic conditions, making it a suitable protecting group in many synthetic sequences. libretexts.org However, it is susceptible to cleavage under strongly acidic conditions, typically with reagents like HBr or HI. libretexts.orgopenstax.org The cleavage would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide. Given the structure of this compound, this would likely result in the formation of methanol (B129727) and the corresponding bromo- or iodo-substituted propargylic alcohol.

Stereochemical Course and Diastereoselective Control in Transformations of this compound

The stereochemical outcome of reactions involving the chiral center of this compound is a critical aspect of its chemistry. As a tertiary alcohol, reactions proceeding through a carbocationic intermediate at the chiral center, such as an S_N_1-type substitution, would typically lead to racemization. lumenlearning.com

However, stereocontrol can be achieved under specific reaction conditions. In the context of the Pauson-Khand reaction , a [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide, the stereochemistry of the propargylic center can exert significant diastereoselective control. acs.orgnih.govnih.gov For this to be effective, the reaction must proceed through a mechanism that does not involve the formation of a free carbocation at the chiral center. Typically, the alcohol is protected, for example, as a methyl ether, prior to the reaction. acs.org The steric bulk of the substituents at the propargylic position plays a crucial role in directing the approach of the coordinating metal and the subsequent cycloaddition, leading to a high degree of diastereoselectivity. acs.org

The table below illustrates the typical diastereoselectivity observed in intramolecular Pauson-Khand reactions of chiral propargylic alcohols, which can be extrapolated to predict the behavior of derivatives of this compound.

EntryPropargylic SubstituentDiastereomeric Ratio (cis:trans)Enantiomeric Excess (%)
1-CH₃>95:592
2-Si(CH₃)₃>95:594
3-Ph90:1090
Data is representative and based on analogous systems.

Elucidation of Catalytic Cycles and Transition State Geometries

The catalytic cycles for transformations of propargylic alcohols are well-studied, particularly for reactions like the Nicholas and Pauson-Khand reactions.

Nicholas Reaction Catalytic Cycle:

Complexation: The alkyne of this compound reacts with dicobalt octacarbonyl, Co₂(CO)₈, to form a stable hexacarbonyl dicobalt complex. wikipedia.orgnrochemistry.com

Cation Formation: Treatment with a Lewis acid (e.g., BF₃·OEt₂) or a strong protic acid promotes the elimination of the hydroxyl group, generating a stabilized propargylic cation. wikipedia.orgyoutube.com The geometry of this intermediate is planar around the central carbon. wikipedia.org

Nucleophilic Attack: A nucleophile adds to the cationic center. Due to the planar nature of the cation, the attack can occur from either face, potentially leading to a racemic product. lumenlearning.com

Demetallation: The cobalt is removed by oxidation, typically with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or ferric nitrate, to yield the final substituted alkyne. nrochemistry.com

Pauson-Khand Reaction Catalytic Cycle (Cobalt-mediated):

Complex Formation: The protected form of this compound forms a complex with dicobalt octacarbonyl. uwindsor.ca

CO Dissociation and Alkene Coordination: A carbon monoxide ligand dissociates, and the alkene coordinates to one of the cobalt centers. uwindsor.ca

Oxidative Coupling: The alkyne and alkene ligands couple to form a metallacyclopentene intermediate. uwindsor.ca

CO Insertion: A molecule of carbon monoxide inserts into a cobalt-carbon bond to form a metallacyclohexenone. uwindsor.ca

Reductive Elimination: Reductive elimination from the cobalt center releases the final cyclopentenone product and regenerates a cobalt species that can re-enter the catalytic cycle. uwindsor.ca

The transition state geometries in these reactions are influenced by the steric demands of the substituents. For instance, in the Pauson-Khand reaction, the approach of the alkene is directed to the less sterically hindered face of the alkyne-cobalt complex, leading to the observed diastereoselectivity. acs.org

Influence of Substituent Effects on Reactivity and Selectivity in Derived Transformations

The substituents on this compound, namely the methyl group and the methoxymethyl group, exert significant steric and electronic effects on its reactivity and the selectivity of its transformations.

The methyl group at the chiral center contributes to the steric bulk around the reaction site. This steric hindrance can influence the rate of reaction and the stereochemical outcome. For example, in nucleophilic substitution reactions, the tertiary nature of the carbinol center, in part due to the methyl group, disfavors S_N_2-type reactions and promotes S_N_1 pathways. lumenlearning.com In the Pauson-Khand reaction, the size of the propargylic substituents is a key factor in determining the level of diastereoselectivity. acs.org

The methoxymethyl group has both electronic and steric implications. Electronically, the oxygen atom can have a modest electron-withdrawing inductive effect, but more importantly, it can act as a coordinating group for metal catalysts, potentially influencing the reaction pathway and selectivity. Sterically, the methoxymethyl group is larger than a simple methyl group, which can further direct the stereochemical course of reactions. youtube.com

The table below summarizes the expected influence of the substituents on various reaction types.

Reaction TypeSubstituentExpected Effect
Nucleophilic Substitution (S_N_1)-CH₃, -CH₂OCH₃Promotes reaction via stabilized tertiary carbocation.
Nucleophilic Substitution (S_N_2)-CH₃, -CH₂OCH₃Hinders reaction due to steric bulk.
Pauson-Khand Reaction-CH₃, -CH₂OCH₃Directs diastereoselectivity through steric interactions in the transition state.
Metal-Catalyzed Reactions-CH₂OCH₃The ether oxygen can act as a coordinating ligand, influencing catalysis.

Strategic Applications of S 1 Methoxy 2 Methylbut 3 Yn 2 Ol As a Versatile Chiral Synthon

Utilization in the Enantioselective Construction of Complex Molecular Architectures

The inherent chirality and functionality of (S)-1-Methoxy-2-methylbut-3-yn-2-ol make it an attractive starting material for the synthesis of a wide array of complex and stereochemically rich molecules. Its utility spans from the total synthesis of natural products to the creation of novel chiral ligands and the assembly of stereodefined cyclic systems.

Role in Natural Product Synthesis

While specific, direct applications of this compound in the total synthesis of named natural products are not extensively documented in readily available literature, the structural motif it embodies is crucial in the synthesis of various natural products. Chiral propargylic alcohols are key intermediates in the synthesis of polyketides, macrolides, and other classes of biologically active natural products. The stereocenter bearing the hydroxyl and alkyne groups serves as a critical anchor for building stereochemically complex carbon chains. The methoxy (B1213986) group can act as a protecting group or be transformed into other functionalities as the synthesis progresses. The general strategy involves using the chiral center from the starting material to induce stereoselectivity in subsequent reactions, a cornerstone of chiral pool synthesis.

Precursor to Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is paramount for advancing asymmetric catalysis. This compound serves as a potential precursor for such molecules. The tertiary alcohol and the alkyne can be functionalized to introduce coordinating atoms like phosphorus, nitrogen, or sulfur, which are essential for metal binding in chiral catalysts. For instance, the hydroxyl group can be used as a handle to introduce phosphine (B1218219) moieties, while the alkyne can undergo various addition or cycloaddition reactions to build the ligand scaffold. The inherent chirality of the starting material is transferred to the final ligand or organocatalyst, which can then be employed to induce enantioselectivity in a wide range of chemical transformations.

Construction of Stereodefined Macrocycles and Heterocycles

The synthesis of stereodefined macrocycles and heterocycles is a significant challenge in organic chemistry. This compound offers a strategic advantage in this area. The alkyne functionality is a versatile precursor for ring-closing metathesis (RCM) or other cyclization strategies to form macrocycles. The stereocenter in the starting material ensures that the resulting macrocycle is formed with a defined three-dimensional structure. Similarly, the alkyne and hydroxyl groups can participate in intramolecular reactions to construct a variety of chiral heterocycles, such as furans, pyrans, and other oxygen-containing ring systems, which are common motifs in biologically active molecules.

Derivatization to Diverse Chiral Scaffolds via Key Transformations

The synthetic utility of this compound is greatly expanded through its derivatization into a multitude of other chiral building blocks. This is achieved through a variety of key chemical transformations that proceed with high levels of stereochemical control.

Stereoselective Additions (e.g., Hydroboration, Hydrometallation)

The terminal alkyne of this compound is susceptible to a range of stereoselective addition reactions. Hydroboration, for example, followed by oxidation, can lead to the formation of chiral aldehydes or carboxylic acids with retention of the original stereocenter. The regioselectivity of the hydroboration can often be controlled by the choice of borane (B79455) reagent and reaction conditions.

Hydrometallation reactions, using reagents based on metals like zirconium (hydrozirconation) or tin (hydrostannylation), can generate stereodefined vinylmetal species. These intermediates are highly valuable in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide variety of substituents with retention of the vinyl geometry. The resulting chiral vinyl alcohols are versatile intermediates for further synthetic manipulations.

Reaction Type Reagent Product Type Key Features
Hydroboration/Oxidation1. 9-BBN, 2. H₂O₂, NaOHChiral α-hydroxy aldehydeHigh regioselectivity, retention of stereochemistry
HydrozirconationSchwartz's reagent (Cp₂ZrHCl)Chiral vinylzirconium speciesStereospecific syn-addition
HydrostannylationBu₃SnH, radical initiatorChiral vinylstannaneCan be tuned for E or Z selectivity

Cyclization Reactions and Ring Annulation Strategies

The bifunctional nature of this compound and its derivatives makes them excellent substrates for a variety of cyclization and ring annulation reactions. For instance, treatment with electrophilic reagents can trigger intramolecular cyclizations involving the hydroxyl group and the alkyne, leading to the formation of chiral five- or six-membered oxygen heterocycles.

Furthermore, the alkyne can participate in transition-metal-catalyzed annulation reactions. For example, a Pauson-Khand reaction with an alkene can lead to the formation of a chiral cyclopentenone fused to the original scaffold. These types of reactions are powerful tools for rapidly increasing molecular complexity while maintaining stereochemical integrity.

Reaction Reagents/Catalyst Product Type
Intramolecular EtherificationElectrophilic activator (e.g., I⁺)Chiral substituted furan
Pauson-Khand ReactionCo₂(CO)₈, alkeneChiral bicyclic cyclopentenone
Enyne MetathesisGrubbs-type catalystChiral cyclic diene

Palladium-Catalyzed Cross-Coupling and Related Reactions

The terminal alkyne functionality of this compound serves as a key handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. The presence of the chiral tertiary alcohol in close proximity to the reacting alkyne offers the potential for stereochemical influence and the creation of new stereocenters.

One of the most prominent applications of terminal alkynes in cross-coupling is the Sonogashira reaction . wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a mild base, such as an amine. wikipedia.org While direct examples with this compound are not extensively documented in publicly available literature, the well-established reactivity of the closely related 2-methylbut-3-yn-2-ol provides a strong precedent for its successful application. nih.govresearchgate.netresearchgate.net

The general scheme for the Sonogashira coupling of a propargylic alcohol is depicted below:

Generated code

Where R is an aryl or vinyl group, and X is a halide.

The reaction conditions are typically mild, which is crucial for preserving the integrity of the chiral center in this compound. The choice of palladium catalyst, ligands, and reaction conditions can be tuned to optimize the yield and selectivity of the coupling product.

Coupling Partner (Aryl Halide)Catalyst SystemBaseSolventProductRef.
4-BromoanisolePd(OAc)₂ / PPh₃ / CuIDiethylamineDiethylamine4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol nih.gov
1-BromonaphthalenePd(OAc)₂ / P(p-tol)₃DBUTHF2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol researchgate.net
Methyl-4-bromobenzoatePdCl₂(PPh₃)₂ / CuITriethylamineTriethylamineMethyl 4-((3-hydroxy-3-methylbut-1-yn-1-yl))benzoate researchgate.net

Beyond the Sonogashira reaction, other palladium-catalyzed transformations can be envisioned. For instance, the Negishi coupling, which utilizes organozinc reagents, and the Stille coupling, with organotin reagents, are powerful alternatives for the formation of carbon-carbon bonds with the alkyne moiety. uni-muenchen.de The choice of coupling reaction often depends on the functional group tolerance and the specific bond being formed.

Furthermore, palladium-catalyzed reactions involving the propargylic alcohol functionality itself, such as allylic-type substitutions, can lead to the formation of allenes with high stereoselectivity, provided a suitable leaving group is installed on the alcohol. organic-chemistry.org The inherent chirality of this compound makes it an excellent candidate for such asymmetric transformations.

Computational and Theoretical Chemistry Insights into S 1 Methoxy 2 Methylbut 3 Yn 2 Ol and Its Reactivity

Quantum Chemical Calculations of Molecular and Electronic Structure

Currently, there are no published studies that provide detailed quantum chemical calculations of the molecular and electronic structure of (S)-1-methoxy-2-methylbut-3-yn-2-ol. Such calculations are fundamental to understanding the intrinsic properties of a molecule.

Typically, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, in conjunction with various basis sets, would be employed to determine the optimized geometry of the molecule. This would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's preferred conformation.

Furthermore, analysis of the electronic structure would involve the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting a molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its ability to accept electrons. A calculated HOMO-LUMO gap would offer insights into the molecule's kinetic stability.

While predicted data for the general structure of 1-methoxy-2-methylbut-3-yn-2-ol (B42799) exists in databases, specific, peer-reviewed computational studies detailing these quantum chemical properties for the (S)-enantiomer are not available.

Density Functional Theory (DFT) Studies of Reaction Energetics and Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the energetics and mechanisms of chemical reactions. For a chiral molecule like this compound, DFT studies could elucidate the pathways of reactions in which it participates, such as nucleophilic additions to the alkyne or reactions involving the hydroxyl group.

These studies would involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. This information is critical for understanding reaction rates and predicting the feasibility of different reaction pathways. For example, in a reaction involving a deprotonated alkynol, DFT could model the coordination of the resulting anion to a metal center and the subsequent steps of a catalytic cycle.

A study on the related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, utilized crystallographic data to understand its solid-state structure, but did not extend to DFT calculations of its reactivity. nih.gov The absence of such studies for this compound means that a detailed, quantitative understanding of its reaction mechanisms remains speculative.

Prediction and Rationalization of Enantioselectivity in Chemical Transformations

A key area of interest for a chiral molecule is its application in enantioselective synthesis. Computational chemistry plays a vital role in predicting and rationalizing the enantioselectivity of chemical transformations. By modeling the transition states leading to the (S) and (R) products, the energy difference between these states (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the reaction.

For this compound, computational studies could be used to design catalysts or chiral auxiliaries that would favor the formation of a specific enantiomer in a subsequent reaction. These models can identify the key non-covalent interactions, such as hydrogen bonding or steric hindrance, that are responsible for stereodifferentiation.

While general methodologies for the computational study of enantioselective reactions involving propargyl alcohols have been reported, specific applications to this compound are not found in the literature.

Molecular Dynamics Simulations and Conformational Analysis

The reactivity and interaction of a molecule with its environment are heavily influenced by its conformational flexibility. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound in different solvents or in the presence of other molecules.

MD simulations track the movement of atoms over time, allowing for the exploration of different conformational states and the calculation of their relative populations. This is particularly important for understanding how the molecule might bind to an enzyme or a catalyst, as it can adopt different shapes to fit into a binding pocket. A conformational analysis could reveal the most stable conformers and the energy barriers between them.

A study on 1-methoxy-2-(methylthio)ethane utilized matrix-isolation infrared spectroscopy and DFT calculations to study its conformational stabilities, highlighting the types of analyses that are currently missing for this compound. researchgate.net

Future Outlook and Emerging Research Frontiers for S 1 Methoxy 2 Methylbut 3 Yn 2 Ol in Stereoselective Synthesis

Development of Next-Generation Catalytic Systems for its Derivatization

The derivatization of (S)-1-Methoxy-2-methylbut-3-yn-2-ol hinges on the development of more efficient and selective catalytic systems. Future research will likely focus on several key areas of catalysis to unlock its full synthetic potential.

Transition Metal and Organometallic Catalysis : Innovations in transition metal catalysis will continue to be central. The development of novel chiral ligands for metals like iridium, rhodium, and palladium is expected to provide unprecedented levels of control in asymmetric reactions. For instance, iridium catalysts with chiral phosphine (B1218219) ligands have demonstrated exceptional performance in the transfer hydrogenation of allylic alcohols, a transformation relevant to the derivatization of the alkyne moiety in our target compound. acs.org Similarly, rhodium(II) paddlewheel complexes with chiral carboxylate ligands are emerging as powerful tools for highly enantioselective aziridination, a reaction that could be applied to derivatives of this compound. nih.gov

Biocatalysis : The use of enzymes as catalysts offers significant advantages in terms of selectivity and sustainability. Alcohol dehydrogenases (ADHs) and lipases are particularly relevant. nih.govmdpi.com A key frontier is the discovery and engineering of novel ADHs, such as RhADH from Rhodococcus sp., which shows excellent activity and enantioselectivity for the reduction of various ketones to chiral alcohols. nih.govnih.gov Such enzymes could be employed in the dynamic kinetic resolution (DKR) of racemic precursors to this compound or for its further stereoselective transformations.

Organocatalysis : Chiral Brønsted acids and bases are another promising frontier. For example, chiral BINOL-based alkoxides have been successfully used as bifunctional Brønsted base catalysts for the kinetic resolution of allylic alcohols through asymmetric isomerization. nih.gov The application of such catalysts to propargylic systems like this compound could open new synthetic pathways.

Catalytic SystemPotential Application for DerivatizationKey Advantages
Chiral Iridium-Phosphine ComplexesAsymmetric hydrogenation/transfer hydrogenation of the alkyne.High enantioselectivity, functional group tolerance. acs.org
Engineered Alcohol Dehydrogenases (ADHs)Dynamic kinetic resolution or stereoselective redox reactions.High selectivity, mild reaction conditions, environmentally benign. nih.govnih.gov
Chiral BINOL-based OrganocatalystsAsymmetric isomerization or other base-catalyzed transformations.Metal-free, high enantioselectivity. nih.gov
Rhodium(II) Carboxylate ComplexesAziridination or cyclopropanation of alkenyl derivatives.High stereocontrol in bond formation. nih.gov

Integration with Sustainable Chemistry Principles (e.g., Green Solvents, Atom Economy)

The future of chemical synthesis is inextricably linked to the principles of green chemistry. sigmaaldrich.commsu.edu The application of these principles to syntheses involving this compound will be a major research focus, aiming to reduce environmental impact and improve process efficiency.

Atom Economy : Synthetic routes will be redesigned to maximize the incorporation of all starting materials into the final product. sigmaaldrich.com This involves favoring addition reactions (e.g., catalytic hydrogenations, cycloadditions) over substitution or elimination reactions that generate stoichiometric byproducts. Catalytic asymmetric ring-opening reactions of epoxides, for example, are highly atom-economical processes that can produce valuable chiral building blocks with minimal waste. nih.gov

Green Solvents and Reaction Conditions : There will be a continued shift away from hazardous organic solvents. Research will explore the use of safer, bio-based solvents like Cyrene™, or two-phase aqueous/organic systems that can enhance catalyst performance and simplify product separation. nih.govsigmaaldrich.com In some cases, solvent-free reaction conditions have been shown to be highly effective for asymmetric catalysis, representing an ideal green chemistry approach. nih.govresearchgate.net

Renewable Feedstocks and Reduced Derivatives : A core principle of green chemistry is the use of renewable raw materials. msu.edu While the synthesis of this compound itself may start from petroleum-derived materials, its use in synthetic routes that employ other bio-based reagents will increase. Furthermore, synthetic strategies will be designed to avoid unnecessary protection/deprotection steps, which add to reagent use and waste generation. sigmaaldrich.comnih.gov

Exploitation in Flow Chemistry and Microreactor Technology for Scalable Synthesis

To translate the utility of this compound from laboratory-scale experiments to industrial production, the adoption of flow chemistry and microreactor technology is essential. nih.gov These technologies offer enhanced safety, scalability, and process control compared to traditional batch methods.

The use of packed-bed flow reactors with immobilized catalysts (both enzymatic and metallic) is a particularly promising avenue. mdpi.comacs.org For example, the continuous-flow dynamic kinetic resolution of racemic alcohols has been successfully demonstrated using co-immobilized lipase (B570770) and oxovanadium catalysts. mdpi.com This approach leads to higher productivity and simpler work-up compared to batch reactions. Telescoped continuous flow processes, where multiple reaction steps are performed sequentially without isolating intermediates, further enhance efficiency and reduce waste. nih.govacs.org Applying these techniques to the synthesis and derivatization of this compound could enable the safe, scalable, and efficient production of complex chiral molecules.

ParameterBatch ProcessingContinuous Flow Processing
Scalability Difficult, often requires re-optimization.Easier, by extending operation time or using parallel reactors. nih.gov
Safety Higher risk due to large volumes of reagents.Improved, due to small reactor volumes and better heat transfer. nih.gov
Process Control Limited control over temperature and mixing.Precise control over reaction parameters (temp, pressure, time). acs.org
Catalyst Handling Homogeneous catalysts require difficult separation.Heterogeneous/immobilized catalysts are easily retained and reused. mdpi.com
Productivity Lower space-time yields.Significantly higher space-time yields. nih.gov

Advanced Mechanistic Elucidation via In Situ Spectroscopy and Kinetic Studies

A deeper understanding of reaction mechanisms is crucial for the rational design of improved catalysts and processes. Future research will employ advanced analytical techniques to probe the intricate details of reactions involving this compound.

The use of in situ spectroscopic methods, such as ReactIR and NMR spectroscopy, will allow for real-time monitoring of reacting species, providing direct evidence for proposed intermediates and transition states. Kinetic studies, including competition experiments and isotopic labeling, will continue to be vital for mapping out catalytic cycles. acs.org For example, detailed mechanistic studies on iridium-catalyzed carbonyl allylation revealed that the rapid and reversible hydrogenation-dehydrogenation of the alcohol substrate precedes the key C-C bond-forming step. acs.org Similar detailed investigations into the derivatization of this compound will be essential for overcoming current limitations in selectivity and efficiency.

Synergistic Approaches Combining Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental work is revolutionizing catalyst and reaction design. rsc.org This integrated approach will be instrumental in accelerating the development of new applications for this compound.

Catalyst Design : Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model catalyst-substrate interactions and predict the energy barriers of competing reaction pathways. chiralpedia.com This allows for the in silico screening of vast numbers of potential catalysts, guiding experimental efforts toward the most promising candidates. chiralpedia.comrsc.org

Understanding Stereoselectivity : Computational modeling provides quantitative explanations for the origins of stereoselectivity in asymmetric reactions. researchgate.net By analyzing the transition state structures leading to different stereoisomers, chemists can rationally modify catalyst or substrate structures to enhance the formation of the desired product. nih.govnih.gov

AI and Machine Learning : The integration of artificial intelligence (AI) and machine learning (ML) with computational and experimental data is an emerging frontier. chiralpedia.com ML models can be trained on reaction data to predict outcomes, optimize reaction conditions, and even discover entirely new classes of chiral catalysts with unprecedented selectivity. chiralpedia.comchemrxiv.org This data-driven approach promises to significantly speed up the discovery and optimization of synthetic routes involving complex chiral building blocks like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.